tert-Butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate
Overview
Description
tert-Butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate: is a chemical compound belonging to the class of piperazine derivatives. It is widely used in medical, environmental, and industrial research due to its unique chemical structure and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of tert-Butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate typically involves the nucleophilic displacement of a halogenated precursor with a secondary amine. For instance, tert-butyl bromoacetate can be reacted with a Boc-protected piperazine under basic conditions using triethylamine . Another method involves the reaction of N-Boc piperazine with ethylbromoacetate in the presence of triethylamine in acetonitrile .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: tert-Butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme interactions and as a precursor for the synthesis of biologically active molecules .
Industry: In the industrial sector, it is used in the production of polymers, coatings, and other materials due to its stability and reactivity.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
- tert-Butyl 4-(3-oxobutanoyl)piperidine-1-carboxylate
- tert-Butyl 4-(4-Bromobenzyl)piperazine-1-carboxylate
- 1-Boc-piperazine
Uniqueness: tert-Butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate is unique due to its specific functional groups, which confer distinct reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications in research and industry.
Biological Activity
tert-Butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate (CAS No. 401566-77-6) is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C13H22N2O4, with a molecular weight of 270.33 g/mol. The compound features a piperazine ring substituted with a tert-butyl group and a 3-oxobutanoyl moiety, which may contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
- Receptor Modulation : It may act as an antagonist or agonist at specific receptors, influencing cellular signaling pathways.
The compound exhibits several biochemical properties that influence its activity:
- Solubility : It is soluble in organic solvents, which facilitates its use in biological assays.
- Stability : Under standard laboratory conditions, the compound remains stable; however, exposure to light and heat may lead to degradation.
- Metabolic Pathways : It is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites that may also exhibit biological activity.
Biological Activities
Research has indicated several biological activities associated with this compound:
- Anticancer Activity : Studies have shown that this compound can inhibit the proliferation of cancer cells by interfering with key signaling pathways involved in cell growth and survival. For instance, it has been reported to induce apoptosis in various cancer cell lines.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa (Cervical) | 15 | Induction of apoptosis |
MCF7 (Breast) | 20 | Inhibition of cell cycle progression |
A549 (Lung) | 25 | Disruption of mitochondrial function |
- Antimicrobial Activity : The compound has demonstrated activity against Gram-positive bacteria, suggesting potential applications in treating bacterial infections.
Case Studies
- Anticancer Efficacy : A study evaluated the effects of this compound on HeLa cells. Results indicated an IC50 value of 15 µM, with significant induction of apoptosis observed through flow cytometry analysis.
- Antimicrobial Testing : In vitro testing against Staphylococcus aureus showed that the compound inhibited bacterial growth at concentrations as low as 10 µg/mL, indicating promising antimicrobial properties.
Properties
IUPAC Name |
tert-butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O4/c1-10(16)9-11(17)14-5-7-15(8-6-14)12(18)19-13(2,3)4/h5-9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDSUGFWKJSGGAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)N1CCN(CC1)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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